sitafloxacin isomer I(SSR)

Description

Overview of Fluoroquinolone Antibacterials in Academic Research

Fluoroquinolones are a major class of antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. mdpi.comontosight.ai Academic research has extensively explored this class, leading to the development of multiple generations of these drugs, each with an improved spectrum of activity. mdpi.comresearchgate.net Early fluoroquinolones like ciprofloxacin (B1669076) were highly effective against Gram-negative bacteria. researchgate.netresearchgate.net Subsequent research focused on enhancing activity against Gram-positive bacteria, anaerobes, and drug-resistant strains. researchgate.netresearchgate.net This has led to the development of newer agents like sitafloxacin (B179971), which exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net

The core structure of fluoroquinolones is amenable to various chemical modifications, which has been a fertile ground for medicinal chemistry research. researchgate.netptfarm.pl Scientists have systematically altered different positions on the quinolone nucleus to understand structure-activity relationships, aiming to improve antibacterial potency, pharmacokinetic properties, and reduce the potential for resistance development. researchgate.netresearchgate.net Sitafloxacin itself is a result of such focused research, designed to be effective against a wide range of pathogens, including those resistant to other fluoroquinolones. ontosight.airesearchgate.net

Importance of Stereochemistry in Drug Discovery and Development

Stereochemistry, the study of the spatial arrangement of atoms within molecules, is a fundamental concept in drug discovery and development. numberanalytics.com Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. longdom.org These enantiomers can have identical physical and chemical properties in an achiral environment, but they often exhibit profound differences in biological systems, which are inherently chiral. nih.gov

The interaction between a drug and its biological target, such as a protein or enzyme, is highly dependent on the three-dimensional shape of the drug molecule. patsnap.com This is often described by the "lock-and-key" model, where only a specific stereoisomer (the "key") fits correctly into the binding site of the biological target (the "lock") to produce the desired therapeutic effect. numberanalytics.com The other isomer may be less active, inactive, or even cause undesirable or toxic effects. nih.govpatsnap.com The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug safety. patsnap.com

Furthermore, stereochemistry can significantly influence a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). numberanalytics.compatsnap.com The enzymes responsible for metabolizing drugs are often stereoselective, meaning they may process one enantiomer more rapidly than the other, affecting the drug's duration of action and potential for drug-drug interactions. patsnap.com Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the stereochemistry of new drugs early in the development process. nih.gov

Rationale for Research on Specific Sitafloxacin Stereoisomers

The primary rationale for investigating specific sitafloxacin stereoisomers, such as the (S,S,R)-isomer, is to elucidate the structure-activity relationship. By synthesizing and testing the different isomers, researchers can identify which spatial configuration is most effective at inhibiting the target bacterial enzymes, DNA gyrase and topoisomerase IV. nih.gov This knowledge is invaluable for understanding the drug's mechanism of action at a molecular level and can guide the design of future, more potent antibacterial agents.

Moreover, studying the less active or inactive isomers is also crucial. These isomers can be present as impurities in the final drug product and may contribute to off-target effects or have different pharmacokinetic profiles. researchgate.netnih.gov Therefore, developing analytical methods to separate and quantify these stereoisomeric impurities is essential for quality control during the manufacturing process. researchgate.netnih.gov Research has shown that some stereoisomeric impurities of sitafloxacin may have bioactivity against human topoisomerase II, making their control critical. researchgate.netnih.gov

Detailed Research Findings on Sitafloxacin Isomer I(SSR)

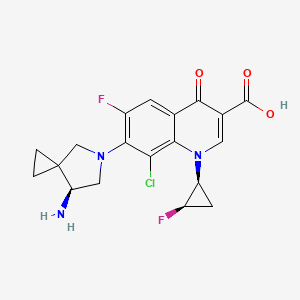

Sitafloxacin isomer I(SSR) is a stereoisomer of the potent fluoroquinolone antibiotic, sitafloxacin. ontosight.ai Its chemical structure features a quinolone core with specific substituents that contribute to its antimicrobial activity. ontosight.ai The molecular formula for this isomer is C₁₉H₂₀ClFN₄O₃. ontosight.ai

Mechanism of Action

Similar to other fluoroquinolones, sitafloxacin isomer I(SSR) exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. ontosight.ai These enzymes are crucial for the processes of DNA replication and transcription in bacteria. By targeting these enzymes, the isomer effectively disrupts essential cellular functions, leading to bacterial cell death. ontosight.ai

Antimicrobial Activity

Research has demonstrated that sitafloxacin isomer I(SSR) possesses antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. ontosight.ai Notably, its activity extends to some strains that have developed resistance to other fluoroquinolone antibiotics. ontosight.ai

In comparative studies with its other stereoisomers, the configuration at the C-7 and N-1 positions has been shown to significantly influence antibacterial potency. nih.gov Specifically, isomers with the C-7-7'(S) configuration, which includes sitafloxacin and its C-1 epimer (DU-6856), were found to be more active against both DNA gyrase and topoisomerase IV than the C-7-7'(R)-isomers (DU-6857 and DU-6858). nih.gov Furthermore, within the cis-isomers at the N-1 position, the (1R,2S) configuration of sitafloxacin demonstrated more potent activity against bacterial enzymes compared to the (1S,2R) configuration of its epimer. nih.gov This suggests that the specific stereochemistry of sitafloxacin is optimized for interaction with its bacterial targets.

| Compound | Activity against E. coli KL-16 (MIC, μg/ml) | Inhibition of E. coli DNA gyrase (IC50, μg/ml) | Activity against S. aureus FDA 209-P (MIC, μg/ml) | Inhibition of S. aureus topoisomerase IV (IC50, μg/ml) |

| Sitafloxacin | 0.063 | 0.13 | 0.031 | 0.23 |

| DU-6856 ((1S,2R)-isomer) | 0.125 | 0.18 | 0.063 | 0.42 |

| DU-6857 ((7'R)-isomer) | 0.25 | 0.42 | 0.25 | 0.73 |

| DU-6858 ((7'R)-isomer) | 0.5 | 0.69 | 0.25 | 0.73 |

Data sourced from a study comparing the in vitro activities and inhibitory effects of sitafloxacin and its optical isomers. nih.gov

Synthesis and Identification

The synthesis of sitafloxacin isomer I(SSR) is a multi-step process that involves the construction of the quinolone core structure, followed by the introduction of the key side chains, including the 7-amino-5-azaspiro[2.4]heptan-5-yl substituent and the (1S,2R)-2-fluorocyclopropyl group at the N-1 position. ontosight.ai The final step often involves the resolution of the different stereoisomers to isolate the desired compound. ontosight.ai

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are employed for the identification and characterization of sitafloxacin isomer I(SSR). ontosight.ai Capillary electrophoresis has also been developed as a method for the simultaneous determination of the stereoisomeric impurities of sitafloxacin. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZDKCDAWUEGK-KGYLQXTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@H]5C[C@H]5F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801101677 | |

| Record name | 7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801101677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127254-11-9 | |

| Record name | 7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801101677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Definitive Stereochemical Identity of Sitafloxacin Isomer I Ssr

Systematic Naming and Chiral Center Assignments of Sitafloxacin (B179971) Isomer I(SSR)

Sitafloxacin possesses three chiral centers, leading to the possibility of eight stereoisomers. The designation "Isomer I(SSR)" refers to a specific spatial arrangement of the substituents around these centers. The systematic, or IUPAC (International Union of Pure and Applied Chemistry), name for this isomer is 7-((S)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. synzeal.com

The stereochemical descriptors (S, S, and R) correspond to the configurations at the three specific chiral centers within the molecule, assigned according to the Cahn-Ingold-Prelog priority rules. khanacademy.orgwikipedia.org

First 'S' : Refers to the stereocenter on the side chain at position 7 of the quinolone core. Specifically, it is at the 7-position of the 7-amino-5-azaspiro[2.4]heptan-5-yl moiety.

Second 'S' and 'R' : Refer to the two stereocenters on the cyclopropyl (B3062369) ring attached to the nitrogen atom at position 1 of the quinolone ring. These are designated as (1S,2R) for the 2-fluorocyclopropyl group.

The precise three-dimensional arrangement of these centers defines the unique chemical and physical properties of the Sitafloxacin Isomer I(SSR).

Table 1: Systematic Name and Chiral Center Assignments for Sitafloxacin Isomer I(SSR)

| Stereochemical Descriptor | Corresponding Chiral Center Location | IUPAC Designation |

|---|---|---|

| S | 7-position of the 5-azaspiro[2.4]heptan ring | (S)-7-Amino-5-azaspiro[2.4]heptan-5-yl |

| S | 1-position of the cyclopropyl ring | (1S)-2-fluorocyclopropyl |

| R | 2-position of the cyclopropyl ring | (2R)-2-fluorocyclopropyl |

Distinguishing Sitafloxacin Isomer I(SSR) from Other Sitafloxacin Stereoisomers and Impurities

Given that Sitafloxacin Isomer I(SSR) is one of eight possible stereoisomers, its analytical differentiation from the others is critical for quality control in pharmaceutical manufacturing. nih.govresearchgate.net The other stereoisomers, such as the active ingredient (often the SSS isomer) and other impurities (e.g., RRS, RSS), can have different biological activities. nih.govnih.govnih.gov

The stereoisomers of sitafloxacin are diastereomers or enantiomers of each other. Diastereomers have different physical properties and can often be separated by conventional chromatographic techniques, whereas enantiomers require chiral separation methods. chromforum.org

Table 2: Stereoisomers of Sitafloxacin

| Isomer Designation | Configuration at Azaspiro Ring | Configuration at Cyclopropyl Ring | Stereochemical Relationship to SSR Isomer |

|---|---|---|---|

| SSS | S | 1S, 2S | Diastereomer |

| SSR | S | 1S, 2R | - |

| SRS | S | 1R, 2S | Diastereomer |

| SRR | S | 1R, 2R | Diastereomer |

| RSS | R | 1S, 2S | Diastereomer |

| RSR | R | 1S, 2R | Enantiomer |

| RRS | R | 1R, 2S | Diastereomer |

Several advanced analytical techniques are employed to separate and identify these closely related compounds:

Capillary Electrophoresis (CE) : This has proven to be a high-resolution method for the simultaneous determination of sitafloxacin's stereoisomeric impurities. nih.gov A validated CE method utilizes dual chiral selectors, such as γ-cyclodextrin and a Cu²⁺-d-phenylalanine complex, to achieve effective separation of both enantiomers and diastereoisomers. nih.govresearchgate.net This technique can detect impurities at levels as low as 0.1%. researchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the analysis of fluoroquinolones. nih.govbohrium.com For separating stereoisomers, chiral stationary phases (CSPs) are typically required. nih.govcsfarmacie.cz Reverse-phase HPLC methods can also be developed, sometimes involving pre-derivatization of the analyte to form diastereomeric pairs that can be separated on a standard C18 column. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation and can be used to differentiate between isomers. creative-biostructure.com While standard ¹H or ¹³C NMR can distinguish diastereomers due to their different chemical environments, distinguishing enantiomers requires the use of chiral solvating agents or chiral derivatizing agents to induce a chemical shift difference. nih.govmdpi.com Advanced NMR techniques can provide detailed information about the 3D structure of each isomer. nih.gov

These methods are essential for controlling the stereoisomeric purity of sitafloxacin, ensuring that the final pharmaceutical product meets the required quality standards. nih.govresearcher.life

Synthetic Methodologies and Stereocontrol

General Synthetic Pathways to the Quinolone Core of Sitafloxacin (B179971)

The foundational structure of sitafloxacin is its quinolone core, which is typically synthesized through a series of well-established reactions. A common industrial approach involves the synthesis of a key intermediate, 8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This intermediate serves as a versatile scaffold for the subsequent introduction of the specific N-1 and C-7 side chains that define sitafloxacin.

One reported pathway to a similar quinolone intermediate, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, involves a multi-step process that can be adapted for large-scale production. nih.gov The synthesis begins with the nitration of a fluoroquinolone nucleus, a step that requires careful control to achieve the desired regioselectivity. nih.gov Subsequent modifications, including cyclization and hydrolysis, yield the carboxylic acid synthon. nih.gov These general strategies often involve reactions such as the Gould-Jacobs reaction or variations thereof, starting from substituted anilines and diethyl ethoxymethylenemalonate to construct the bicyclic quinolone ring system. The precise sequence and reaction conditions are critical for maximizing the yield and purity of the final quinolone core.

Enantioselective Synthesis Strategies for Chiral Intermediates

To ensure the correct stereochemistry of sitafloxacin isomer I (SSR), the chiral side chains at the N-1 and C-7 positions must be synthesized in their enantiomerically pure forms. This is achieved through various enantioselective synthesis strategies that avoid the formation of unwanted stereoisomers.

The (7S)-7-amino-5-azaspiro[2.4]heptane moiety is a critical component of sitafloxacin, and its enantioselective synthesis is a key challenge. One effective method involves the asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate. nih.gov This reaction, catalyzed by a ruthenium complex with a chiral phosphine (B1218219) ligand such as (S)-SunPhos, can achieve high enantioselectivities, with enantiomeric excesses (ee) reported to be up to 98.7%. nih.gov This asymmetric hydrogenation provides a key intermediate that can then be converted to the desired (S)-7-amino-5-azaspiro[2.4]heptane. nih.gov

Another approach describes a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which can be transformed into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com This method utilizes a one-pot double allylic alkylation of a glycine-derived imine in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.com

Table 1: Enantioselective Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane Intermediate

| Method | Key Reaction | Catalyst/Reagent | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate | [RuCl(benzene)(S)-SunPhos]Cl | Up to 98.7% | nih.gov |

| Phase-Transfer Catalysis | Double allylic alkylation of a glycine-derived imine | Chinchonidine-derived catalyst | High (specific ee not detailed in abstract) | mdpi.com |

Stereoisomer Resolution Techniques in Sitafloxacin Synthesis

In cases where enantioselective synthesis does not yield a single stereoisomer with sufficient purity, resolution techniques are employed to separate the desired isomer from the unwanted ones. For sitafloxacin, which has multiple chiral centers, this can involve the separation of diastereomers or enantiomers.

One of the most common methods for chiral resolution is the formation of diastereomeric salts. researchgate.net This involves reacting the racemic mixture of sitafloxacin or a chiral intermediate with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. ucl.ac.uk After separation, the desired enantiomer can be recovered by removing the resolving agent.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is another powerful technique for separating stereoisomers. Chiral columns can effectively separate enantiomers and diastereomers based on their differential interactions with the chiral selector immobilized on the stationary phase. chromatographyonline.com

For the analysis and control of stereoisomeric impurities in sitafloxacin, a capillary electrophoresis (CE) method has been developed. nih.gov This method uses dual chiral selectors, namely γ-cyclodextrin (γ-CD) and a Cu²⁺-d-phenylalanine (D-Phe) complex, to achieve high-resolution separation of not only enantiomers but also diastereomers. nih.gov This analytical technique is crucial for quality control during the manufacturing process.

Table 2: Analytical Method for Sitafloxacin Stereoisomer Impurity Determination

| Technique | Chiral Selectors | Key Separation Principle | Detection Limit | Reference |

|---|---|---|---|---|

| Capillary Electrophoresis (CE) | γ-cyclodextrin (γ-CD) and Cu²⁺-d-phenylalanine (D-Phe) complex | Cooperativity of inclusion complexation and ligand exchange | As low as 0.1% (m/m) | nih.gov |

Process Optimization for Chiral Purity and Yield in Sitafloxacin Isomer I(SSR) Synthesis

In the enantioselective steps, the choice of catalyst, solvent, temperature, and pressure can significantly impact the enantiomeric excess of the chiral intermediates. For instance, in the asymmetric hydrogenation to produce the (S)-7-amino-5-azaspiro[2.4]heptane moiety, screening different chiral ligands and optimizing reaction conditions are crucial to maximize the formation of the desired (S)-enantiomer. nih.gov

For resolution processes like diastereomeric salt crystallization, the selection of the resolving agent and the crystallization solvent is paramount. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts. researchgate.net A systematic study of various resolving agents and solvent systems is often necessary to identify the optimal conditions that provide high diastereomeric purity and good recovery of the desired isomer.

Furthermore, analytical methods with high sensitivity and resolution, such as the capillary electrophoresis method mentioned previously, are essential for in-process control. nih.gov By monitoring the stereoisomeric composition at different stages of the synthesis, adjustments can be made to the process parameters to minimize the formation of impurities and maximize the yield of the target sitafloxacin isomer I (SSR). The integration of synthetic biology and biocatalysis, such as the use of transaminases, is also an emerging trend to improve the efficiency and purity of chiral amine syntheses in pharmaceutical manufacturing. chiralpedia.com

Advanced Spectroscopic and Chromatographic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules, including the specific stereochemistry of chiral compounds. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity of atoms and their spatial relationships can be meticulously mapped.

Proton NMR (¹H NMR) Analysis of Sitafloxacin (B179971) Isomer I(SSR)

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) reveal the connectivity between adjacent protons. For Sitafloxacin Isomer I (SSR), distinct signals would be expected for the protons on the quinolone core, the cyclopropyl (B3062369) ring, and the aminopyrrolidinyl side chain.

Representative ¹H NMR Data (based on Ciprofloxacin (B1669076) in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.68 | s | - |

| H-5 | 7.92 | d | 13.0 |

| H-8 | 7.55 | d | 7.5 |

| N-H (piperazine) | 3.40-3.50 | m | - |

| CH (cyclopropyl) | 3.30-3.40 | m | - |

| CH₂ (piperazine) | 3.10-3.20 | m | - |

| CH₂ (piperazine) | 1.10-1.30 | m | - |

Note: This data is for Ciprofloxacin and is intended to be illustrative for Sitafloxacin Isomer I (SSR). The exact chemical shifts and coupling constants for the SSR isomer will differ due to structural variations.

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in Sitafloxacin Isomer I (SSR) would give a distinct signal in the spectrum, allowing for the complete mapping of the carbon skeleton.

Representative ¹³C NMR Data (based on Ciprofloxacin in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 177.5 |

| C=O (Ketone) | 166.2 |

| C-4a | 155.1 |

| C-2 | 148.0 |

| C-7 | 145.5 |

| C-8a | 139.2 |

| C-6 | 120.8 |

| C-5 | 111.5 |

| C-8 | 107.3 |

| C-3 | 104.8 |

| CH₂ (piperazine) | 49.5 |

| CH₂ (piperazine) | 45.3 |

| CH (cyclopropyl) | 35.1 |

| CH₂ (cyclopropyl) | 7.9 |

Note: This data is for Ciprofloxacin and is intended to be illustrative for Sitafloxacin Isomer I (SSR). The exact chemical shifts for the SSR isomer will differ.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. Sitafloxacin contains two fluorine atoms, one on the quinolone ring and one on the cyclopropyl group. In vivo ¹⁹F Magnetic Resonance Spectroscopy (MRS) studies on sitafloxacin have shown two distinct resonance peaks for these nuclei, separated by 5.6 kHz. Each peak exhibits splitting due to coupling with neighboring protons (¹H-¹⁹F coupling), with coupling constants of 14 Hz and 90 Hz observed for the two fluorine environments, respectively. This technique is particularly useful for confirming the presence and electronic environment of the fluorine atoms within the molecular structure of the SSR isomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For Sitafloxacin Isomer I (SSR), electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be the method of choice. The high-resolution mass spectrum would provide the exact molecular weight, confirming the elemental composition.

The fragmentation of fluoroquinolones under MS/MS conditions typically involves characteristic losses of small molecules such as H₂O, CO, and CO₂, as well as cleavage of the side chains. A systematic study of the fragmentation patterns of fluoroquinolones has revealed common pathways that can be applied to the structural elucidation of Sitafloxacin Isomer I (SSR). researchgate.netnih.gov The protonated molecule [M+H]⁺ would undergo collision-induced dissociation (CID) to produce a series of fragment ions.

Plausible Fragmentation Pattern for Sitafloxacin Isomer I (SSR)

| m/z of Fragment Ion | Proposed Neutral Loss/Fragment Structure |

| [M+H]⁺ | Protonated Sitafloxacin |

| [M+H - H₂O]⁺ | Loss of a water molecule |

| [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid group |

| [M+H - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide |

| Cleavage of the aminopyrrolidinyl side chain | |

| Fragmentation of the quinolone core |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of pure sitafloxacin shows characteristic absorption bands corresponding to the various functional groups within its structure. Analysis of the spectrum for Sitafloxacin Isomer I (SSR) would confirm the presence of these key functionalities.

Characteristic IR Absorption Bands for Sitafloxacin

| Frequency (cm⁻¹) | Functional Group | Vibration Type |

| 3400-2500 (broad) | O-H | Stretching (Carboxylic Acid) |

| ~3000 | C-H | Stretching (Aromatic and Aliphatic) |

| ~1720 | C=O | Stretching (Carboxylic Acid) |

| ~1620 | C=O | Stretching (Ketone) |

| ~1600, ~1480 | C=C | Stretching (Aromatic) |

| ~1300 | C-N | Stretching (Amine) |

| ~1270 | C-F | Stretching |

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

Due to the presence of multiple chiral centers, the separation and quantification of the individual stereoisomers of sitafloxacin are essential to ensure its purity and efficacy. Chiral analytical techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), are employed for this purpose.

Several methods have been developed for the chiral separation of sitafloxacin isomers. A capillary electrophoresis method has been successfully developed and validated for the simultaneous determination of the three stereoisomeric impurities of sitafloxacin. researchgate.net This method utilizes a dual chiral selector system, consisting of γ-cyclodextrin and a Cu²⁺-D-phenylalanine complex, to achieve high-resolution separation of both enantiomers and diastereomers. researchgate.net Optimized conditions for this separation include a background electrolyte of 15 mmol/L dipotassium hydrogenphosphate solution (pH 4.5) containing 15 mmol/L D-Phe, 20 mmol/L CuSO₄, and 20 mmol/L γ-CD, with a separation voltage of 15 kV. researchgate.net Under these conditions, stereoisomeric impurities can be determined at levels as low as 0.1% (m/m). researchgate.net

Chiral HPLC methods, often utilizing chiral stationary phases (CSPs) such as those based on cyclodextrins or proteins, are also powerful tools for the enantiomeric and diastereomeric purity assessment of sitafloxacin and other fluoroquinolones. These techniques allow for the accurate quantification of the desired isomer, in this case, Sitafloxacin Isomer I (SSR), and the detection of any unwanted stereoisomeric impurities.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral separations in the pharmaceutical industry. rjptonline.orgchromatographyonline.comcsfarmacie.cz The direct method, which employs a chiral stationary phase (CSP), is widely used for its efficiency and speed. chromatographyonline.comeijppr.com CSPs create a chiral environment within the column, allowing for differential interaction with enantiomers and diastereomers, leading to their separation. eijppr.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte isomers and the chiral selector of the CSP through various interactions, including hydrogen bonding, π-π interactions, dipole stacking, and steric effects. eijppr.com

Several types of CSPs have been developed and are commercially available, each offering unique selectivity for different classes of compounds. hplc.eu These include:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most versatile and widely used CSPs. csfarmacie.cznih.govnih.gov They can resolve a broad range of racemic compounds and can be used in normal-phase, reversed-phase, and polar organic modes. csfarmacie.czmdpi.com The chiral recognition mechanism involves the inclusion of the analyte into the chiral grooves of the polysaccharide structure.

Cyclodextrin-based CSPs (CD-CSPs): These phases consist of cyclodextrins bonded to a silica support. springernature.comspringernature.comresearchgate.netnih.gov Their toroidal structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows for enantioselective inclusion complexation, particularly effective in reversed-phase HPLC. csfarmacie.czresearchgate.net

Protein-based CSPs: These utilize proteins like α-acid glycoprotein (AGP) or bovine serum albumin (BSA) immobilized on silica. researchgate.net They are particularly useful for separating chiral drugs and offer broad applicability. For instance, the enantiomers of the fluoroquinolone caderofloxacin were successfully separated on a commercially available α-acid glycoprotein-coated CSP. researchgate.net

Pirkle-type CSPs: These are small molecule-based CSPs that rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. eijppr.comhplc.eu They are often categorized as π-electron acceptor or π-electron donor phases. eijppr.com

While specific studies detailing the HPLC separation of sitafloxacin isomer I (SSR) are not widely published, the principles and methods applied to other fluoroquinolones are directly applicable. For example, a validated on-line solid-phase extraction-chiral liquid chromatography-tandem mass spectrometry method has been developed for the enantioselective determination of fluoroquinolones like ofloxacin in environmental samples. us.es This highlights the capability of chiral HPLC to resolve complex isomers within this drug class. The selection of the appropriate CSP and mobile phase is crucial and often determined through systematic screening. nih.gov

Interactive Data Table: General HPLC Conditions for Fluoroquinolone Enantioseparation

| Chiral Stationary Phase (CSP) Type | Common Mobile Phase Composition | Detection | Application Example |

| α-acid glycoprotein (Chiral-AGP) | Isopropanol: 0.15 M NaH2PO4 + Triethylamine (pH 7.9) | UV (282 nm) | Caderofloxacin enantiomers researchgate.net |

| Polysaccharide-based (e.g., Amylose) | n-Heptane:Ethanol:Diethylamine | UV | Silodosin enantiomers mdpi.com |

| Crown Ether-based (Crownpak CR(+)) | Water:Methanol with Decylamine (pH 2) | UV (340 nm) | Clinafloxacin enantiomers researchgate.net |

Capillary Electrophoresis (CE) for Chiral Separation

Capillary Electrophoresis (CE) is a highly efficient separation technique that offers advantages such as minimal solvent consumption and high resolution, making it an excellent alternative to HPLC for chiral analysis. researchgate.net The separation in CE is based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Electrokinetic chromatography (EKC) is a mode of capillary electrophoresis that enables the separation of neutral analytes and enhances the separation of charged analytes. springernature.com This is achieved by adding a pseudostationary phase to the buffer, most commonly micelles formed from surfactants like sodium dodecyl sulfate (SDS). researchgate.net The separation principle is based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the micellar pseudostationary phase. researchgate.net

In the context of sitafloxacin, the use of SDS micelles has been shown to be critical for the separation of its impurities. The addition of micelles facilitates the separation of achiral impurities through the micellar EKC mechanism and can improve the chiral recognition when used in combination with other chiral selectors. springernature.com

The success of chiral CE hinges on the choice of the chiral selector. Cyclodextrins (CDs) are the most frequently used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules. springernature.com Their toroidal shape provides a hydrophobic cavity that can enantioselectively interact with guest molecules. springernature.com

For the specific and challenging separation of sitafloxacin's three stereoisomeric impurities, a single chiral selector is insufficient. Research has demonstrated that a dual chiral selector system is necessary to achieve high-resolution separation of both enantiomers and diastereoisomers. nih.govnih.gov A highly effective system employs a combination of γ-cyclodextrin (γ-CD) and a copper(II)-D-phenylalanine (Cu²⁺-D-Phe) complex. nih.govnih.gov

This dual system operates on different chiral discrimination modes that work cooperatively:

Inclusion Complexation: Provided by γ-cyclodextrin.

Ligand Exchange: Mediated by the Cu²⁺-D-Phe complex. nih.gov

The combination of these two selectors is indispensable for achieving high separation selectivity. nih.gov The concentrations of γ-CD, Cu²⁺, and D-Phe, as well as the buffer pH, are critical parameters that must be carefully optimized to achieve baseline separation. nih.govnih.gov Under optimized conditions, this CE method can determine stereoisomeric impurities at levels as low as 0.1% (m/m). springernature.comnih.gov

Interactive Data Table: Optimized CE Conditions for Sitafloxacin Isomer Separation

| Parameter | Optimized Condition | Source |

| Technique | Capillary Electrophoresis (CE) | nih.govnih.gov |

| Background Electrolyte (BGE) | 15 mmol/L dipotassium hydrogenphosphate | nih.govnih.gov |

| BGE pH | 4.5 | nih.govnih.gov |

| Chiral Selector 1 | 20 mmol/L γ-cyclodextrin (γ-CD) | nih.govnih.gov |

| Chiral Selector 2 | 20 mmol/L CuSO₄ and 15 mmol/L D-Phenylalanine | nih.govnih.gov |

| Separation Voltage | 15 kV | nih.govnih.gov |

| Capillary | Fused silica, 60 cm (49.5 cm effective length) × 50 μm i.d. | springernature.com |

| Detection Limit | 0.1% (m/m) of stereoisomeric impurities | springernature.comnih.gov |

Molecular Mechanism of Action

Inhibition of Bacterial Type II Topoisomerases

The primary targets of sitafloxacin (B179971) isomer I(SSR) are the bacterial enzymes DNA gyrase and topoisomerase IV. nih.govnih.gov Sitafloxacin has demonstrated a balanced and potent dual inhibitory activity against both enzymes. nih.govnih.gov This dual-targeting mechanism is a key attribute, potentially reducing the likelihood of developing bacterial resistance. mdpi.com

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA. nih.govplos.org This process is essential for initiating DNA replication. nih.gov Sitafloxacin isomer I(SSR) interferes with this process by binding to the DNA-gyrase complex. patsnap.comnih.gov The interaction involves the GyrA subunit, which is responsible for DNA cleavage, and the GyrB subunit, which possesses ATPase activity. nih.gov Evidence suggests that the C-7 substituent of the quinolone structure is in close contact with a region on the GyrB subunit known as the "quinolone pocket". nih.gov Specifically, the C-7-7′(S) configuration of sitafloxacin appears to foster a more potent interaction with the enzyme compared to its C-7-7′(R) isomers. nih.gov By binding to both the DNA and the enzyme subunits, sitafloxacin stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step. nih.govmdpi.com

Topoisomerase IV is the other essential type II topoisomerase targeted by sitafloxacin isomer I(SSR). nih.govnih.gov This enzyme, composed of two ParC and two ParE subunits, is primarily involved in the decatenation, or separation, of newly replicated daughter chromosomes. nih.govplos.org Inhibition of topoisomerase IV prevents the proper segregation of chromosomal DNA into daughter cells, ultimately halting cell division. patsnap.com Similar to its action on DNA gyrase, sitafloxacin binds to the topoisomerase IV-DNA complex, inhibiting the enzyme's function. patsnap.comnih.gov In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the preferential target for quinolones. nih.gov Sitafloxacin has shown potent inhibitory activity against S. aureus topoisomerase IV. nih.gov

Stabilization of the DNA-Enzyme Cleavage Complex

The bactericidal activity of sitafloxacin isomer I(SSR) stems from its ability to function as a topoisomerase poison. mdpi.com Rather than simply inhibiting the catalytic activity of the enzymes, it traps them in an intermediate stage of their reaction cycle. nih.gov Both DNA gyrase and topoisomerase IV function by creating a transient double-strand break in one DNA segment to allow another to pass through, and then resealing the break. nih.govplos.org Sitafloxacin and other fluoroquinolones bind to this transient complex of the enzyme and the cleaved DNA. patsnap.comnih.gov This binding event stabilizes the "cleavage complex," preventing the re-ligation of the broken DNA strands. nih.govmdpi.com The accumulation of these stabilized complexes and the resulting permanent double-strand breaks in the bacterial chromosome triggers a cascade of events, including the blockage of replication and transcription, which ultimately leads to rapid bacterial cell death. patsnap.comnih.gov

Comparative Analysis of Sitafloxacin Isomer I(SSR) Binding Affinity to Bacterial and Eukaryotic Topoisomerases

A critical feature of an effective antibacterial agent is its selectivity for prokaryotic targets over eukaryotic ones. Sitafloxacin isomer I(SSR) demonstrates a high degree of selectivity, potently inhibiting bacterial type II topoisomerases while having significantly lower activity against the corresponding human enzyme, topoisomerase II. nih.gov This selectivity minimizes potential toxicity to human cells. nih.gov

A comparative study of the 50% inhibitory concentrations (IC₅₀) reveals this stark difference in activity. Sitafloxacin shows the most potent inhibitory effects against bacterial DNA gyrase and topoisomerase IV among its stereoisomers, coupled with the weakest activity against human topoisomerase II. nih.gov The high selectivity values, representing the ratio of IC₅₀ for the human enzyme to the bacterial enzymes, underscore its specificity for bacterial targets. nih.gov

| Enzyme Target | Source Organism | IC₅₀ (µg/mL) |

|---|---|---|

| DNA Gyrase | Escherichia coli | 0.13 |

| Topoisomerase IV | Staphylococcus aureus | 0.29 |

| Topoisomerase II | Human Placenta | 47 |

Structure Activity Relationships Sar and Ligand Target Interactions

Essential Pharmacophoric Features of Sitafloxacin (B179971) for Topoisomerase Binding

The fundamental structure of sitafloxacin, like other quinolones, possesses key pharmacophoric elements essential for its antibacterial activity. These include the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, which is crucial for binding to the DNA-enzyme complex. nih.gov The carboxyl group at position 3 and the keto group at position 4 are vital for the interaction with the target enzymes. nih.gov Furthermore, the fluorine atom at the C-6 position is a common feature in modern fluoroquinolones that significantly enhances the inhibition of DNA gyrase. nih.gov Sitafloxacin targets both DNA gyrase and topoisomerase IV, which are essential enzymes controlling the topological state of DNA during replication and transcription. nih.govmdpi.com Its mechanism of action involves stabilizing the cleavage complex formed between the enzymes and DNA, which obstructs DNA replication and transcription, leading to double-strand breaks and bacterial cell death. mdpi.com

Role of the Fluorocyclopropyl Moiety at N-1 in Molecular Interaction

The N-1 substituent plays a critical role in the potency of fluoroquinolones. In sitafloxacin, this position is occupied by a fluorocyclopropyl group. The cyclopropyl (B3062369) group at the N-1 position is generally considered to be the most potent substituent for activity against Enterobacteriaceae and Pseudomonas. nih.gov The introduction of a fluorine atom to this cyclopropyl ring, as seen in sitafloxacin, further modulates its activity. mdpi.com Specifically, the C-1-([1R,2S]-cis-2-fluorocyclopropyl) configuration of sitafloxacin has demonstrated more potent antibacterial activities and greater inhibitory effects on DNA gyrase and topoisomerase IV compared to its C-1-([1S,2R]-cis-2-fluorocyclopropyl) isomer. nih.gov This suggests that the [1R,2S]-cis configuration of the fluorocyclopropyl moiety has a more favorable interactive potential with the receptor site on the DNA-enzyme complex. nih.gov

Influence of the 7-Amino-5-azaspiro[2.4]heptane Substituent on Activity

The substituent at the C-7 position significantly influences the antibacterial spectrum and potency of fluoroquinolones. Sitafloxacin features a 7-amino-5-azaspiro[2.4]heptane ring at this position. This particular substituent is credited with enhancing the activity against Gram-positive bacteria. nih.gov The interaction of the C-7 substituent with the enzyme is considered a supporting role to the primary binding of the quinolone to the DNA. nih.gov Studies have shown that the stereochemistry at the C-7 position is crucial. The C-7-7'(S)-isomers of sitafloxacin are more potent in their interaction with the enzyme compared to the C-7-7'(R)-isomers, indicating a specific stereoselective interaction within the so-called quinolone pocket in the GyrB subunit of DNA gyrase. nih.gov

Stereoselective Interactions at the DNA-Enzyme Interface

The antibacterial activity of sitafloxacin is highly dependent on its specific stereochemistry, indicating clear stereoselective interactions at the DNA-enzyme interface. As mentioned, both the N-1 and C-7 substituents have chiral centers that significantly impact potency.

The cis-isomers of the N-1 fluorocyclopropyl substituent are more potent than the trans-isomers. nih.gov Furthermore, the specific enantiomer of the cis-isomer, sitafloxacin {C-1-([1R,2S]-cis-2-fluorocyclopropyl)}, shows more potent activity against bacterial enzymes than its corresponding isomer. nih.gov

Similarly, at the C-7 position, the 7'(S)-isomers are more active against both DNA gyrase and topoisomerase IV than the 7'(R)-isomers. nih.gov This stereoselectivity underscores the highly specific nature of the binding between sitafloxacin and the DNA-enzyme complex, where a precise three-dimensional arrangement of the substituents is required for optimal interaction and inhibitory activity.

Table 1: Inhibitory Activities of Sitafloxacin and its Isomers against Bacterial Type II Topoisomerases

| Compound | N-1 Substituent Configuration | C-7 Substituent Configuration | DNA Gyrase IC50 (µg/ml) | Topoisomerase IV IC50 (µg/ml) |

|---|---|---|---|---|

| Sitafloxacin | (1R,2S)-cis | (7S) | 0.08 | 0.16 |

| DU-6856 | (1S,2R)-cis | (7S) | 0.16 | 0.31 |

| DU-6857 | (1R,2S)-cis | (7R) | 0.31 | 0.63 |

| DU-6858 | (1S,2R)-cis | (7R) | 0.63 | 1.25 |

Data derived from studies on the inhibitory effects of sitafloxacin and its stereoisomers. nih.gov

Preclinical Pharmacological Investigations Focus on Mechanisms and Distribution in Animal Models

In Vitro Enzymatic Inhibition Studies of Sitafloxacin (B179971) Isomer I(SSR) Against Purified Bacterial Enzymes

Sitafloxacin, a specific stereoisomer designated as DU-6859a, demonstrates potent inhibitory activity against essential bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for controlling the topological state of DNA during replication and transcription. nih.gov The primary target for quinolones in gram-negative bacteria like Escherichia coli is DNA gyrase, while topoisomerase IV is the more sensitive target in gram-positive species such as Staphylococcus aureus. nih.govmdpi.com

Comparative studies involving sitafloxacin and its three other stereoisomers (DU-6856, DU-6857, and DU-6858) have elucidated the structural requirements for potent enzymatic inhibition. Sitafloxacin consistently shows the most powerful inhibitory effects against both bacterial enzymes. nih.gov For instance, against the supercoiling activity of E. coli DNA gyrase, sitafloxacin exhibited the lowest 50% inhibitory concentration (IC₅₀), indicating the highest potency among the isomers. nih.gov Similarly, it displayed superior dual inhibitory activity against both DNA gyrase and topoisomerase IV from Streptococcus pneumoniae. nih.gov This balanced and potent inhibition of both key enzymes is a distinguishing feature compared to other fluoroquinolones. nih.govmdpi.com

The inhibitory potency of sitafloxacin and its isomers against purified bacterial enzymes is detailed in the table below.

| Compound | Organism | Enzyme | IC₅₀ (µg/mL) |

| Sitafloxacin (DU-6859a) | E. coli | DNA Gyrase | 0.13 |

| DU-6856 | E. coli | DNA Gyrase | 0.18 |

| DU-6857 | E. coli | DNA Gyrase | 0.42 |

| DU-6858 | E. coli | DNA Gyrase | 0.69 |

| Sitafloxacin (DU-6859a) | S. aureus | Topoisomerase IV | 0.78 |

| DU-6856 | S. aureus | Topoisomerase IV | 0.98 |

| DU-6857 | S. aureus | Topoisomerase IV | 3.9 |

| DU-6858 | S. aureus | Topoisomerase IV | 4.9 |

| Data sourced from Akasaka et al., 1998. nih.gov |

Molecular and Cellular Effects in Bacterial Models (e.g., DNA Supercoiling, DNA Breakage)

The mechanism of action for sitafloxacin, like other fluoroquinolones, involves the inhibition of DNA gyrase and topoisomerase IV, which ultimately leads to DNA damage and bacterial cell death. nih.gov DNA gyrase is essential for introducing negative supercoils into DNA, a process necessary for the initiation of DNA replication. youtube.com Topoisomerase IV is critical for decatenation, the separation of interlinked daughter chromosomes following replication. mdpi.comresearchgate.net

Sitafloxacin functions by binding to and stabilizing the enzyme-DNA complex. youtube.com This action traps the enzyme in a state where it has cleaved the DNA strands but cannot reseal them. researchgate.net The formation of these trapped complexes blocks the progression of replication forks, leading to a rapid and reversible halt in DNA synthesis and cell growth. youtube.comresearchgate.net At sufficient concentrations, the release of these trapped complexes results in the liberation of lethal double-strand DNA breaks, triggering cellular processes that lead to cell death. researchgate.net The ability of sitafloxacin to potently inhibit both enzymes contributes to its broad spectrum of activity and efficacy. mdpi.comresearchgate.net

Pharmacokinetic Characterization in Animal Models

Studies using ¹⁴C-labelled sitafloxacin in rats, dogs, and monkeys have shown that the compound is rapidly absorbed and widely distributed into various tissues following oral administration. nih.gov

In rats, after a single oral dose, drug-related radioactivity was detected in most organs and tissues within 30 minutes. nih.gov The highest concentrations of radioactivity were observed in the primary organs of metabolism and excretion: the kidneys and liver. nih.gov Conversely, concentrations in the central nervous system (cerebrum and spinal cord) were significantly lower than corresponding serum levels, suggesting limited penetration of the blood-brain barrier. nih.gov By 24 hours post-dosing, the radioactivity was largely eliminated from the tissues. nih.gov

Tissue Distribution of ¹⁴C-Sitafloxacin Radioactivity in Rats (4.69 mg/kg Oral Dose)

| Tissue | Time Post-Dose | Concentration (µg eq/g) |

| Liver | 0.5 h | 3.55 |

| 2 h | 2.10 | |

| 8 h | 0.52 | |

| Kidney | 0.5 h | 5.76 |

| 2 h | 3.32 | |

| 8 h | 1.10 | |

| Serum | 0.5 h | 1.17 |

| 2 h | 0.82 | |

| 8 h | 0.22 | |

| Data adapted from Nakashima et al., 2005. nih.gov |

The metabolic profile of sitafloxacin varies across preclinical species. In rats, a significant portion of the drug undergoes metabolism. nih.gov Studies in bile duct-cannulated rats indicated that a substantial amount of sitafloxacin-related material is secreted into the bile, and a notable fraction of this is subsequently reabsorbed from the gastrointestinal tract, indicating enterohepatic circulation. nih.gov While specific metabolite structures from animal studies are not extensively detailed in the provided sources, the presence of enterohepatic circulation and both biliary and renal excretion pathways points to the formation of metabolites that are handled by these systems. nih.govresearchgate.net

The routes of elimination for sitafloxacin and its related materials differ among animal models. nih.govresearchgate.net

Rats: Elimination occurs through both renal (urine) and biliary (feces) excretion. Following an intravenous dose, urinary recovery of radioactivity was 45.5%. In bile duct-cannulated rats receiving an oral dose, 57.8% of the radioactivity was excreted in the bile within 48 hours. nih.gov

Dogs: The excretion pattern in dogs is suggested to be similar to that in rats, with both renal and biliary pathways playing a role. Urinary recovery after an intravenous dose was 32.3%. nih.gov

Monkeys: In monkeys, renal excretion is the predominant route of elimination. The urinary recovery of radioactivity after an intravenous dose was significantly higher at 77.8%. nih.gov

This inter-species variation highlights differences in drug handling and metabolism among preclinical models. nih.gov

Population pharmacokinetic (PPK) models are instrumental in understanding the variability in drug pharmacokinetics and for optimizing dosing regimens. While extensive PPK modeling for sitafloxacin exists based on clinical data from human studies, nih.govnih.govresearchgate.net specific PPK models developed solely from preclinical animal data are not detailed in the available literature. Animal pharmacokinetic data, such as that from rats, dogs, and monkeys, provide the foundational parameters (e.g., clearance, volume of distribution, absorption rates) that are essential for constructing such models and for allometric scaling to predict human pharmacokinetics. nih.gov These preclinical studies confirm that sitafloxacin's pharmacokinetics are generally characterized by a one-compartment model with first-order absorption. nih.govnih.gov

Mechanistic Synergy Studies with Other Antimicrobial Agents in Preclinical Models

The combination of sitafloxacin with other antimicrobial agents has been investigated in preclinical models to enhance efficacy and potentially reduce the development of antibiotic resistance. These studies have demonstrated synergistic effects against a variety of challenging pathogens.

One notable area of investigation is against Mycobacterium species. In a murine footpad model of Mycobacterium ulcerans infection, the combination of sitafloxacin and rifampin exhibited significant synergy. While sitafloxacin alone at 25 mg/kg per day completely inhibited bacterial growth, the addition of rifampin allowed for a 75% reduction in the required sitafloxacin dose to achieve the same effect. nih.gov This combination proved to be bactericidal. nih.gov In vitro studies further support this, showing synergy between sitafloxacin and rifampicin (B610482) against five of eight tested strains of M. ulcerans. researchgate.net

Synergy has also been demonstrated against the highly resistant Mycobacterium abscessus species. In a study evaluating 34 clinical strains, the combination of sitafloxacin and the aminoglycoside arbekacin (B1665167) showed a synergistic effect in 19 of the strains. mdpi.com This combination was particularly effective against the more virulent rough morphotypes of M. abscessus. mdpi.comresearchgate.net

Against multidrug-resistant Gram-negative bacteria, such as Acinetobacter baumannii, sitafloxacin in combination with colistin (B93849) has shown promise. In vitro studies using the checkerboard method have demonstrated synergy, particularly against colistin-resistant isolates (CoR-AB), with a synergy rate of 20.9%. nih.govwikipedia.org For many colistin-resistant isolates, the combination with sitafloxacin restored their susceptibility to colistin. nih.govwikipedia.orgresearchgate.net Time-kill assays confirmed that the combination could prevent the regrowth of bacteria over a 24-hour period. nih.govresearchgate.net The proposed mechanism for this synergy involves the membrane-disruptive properties of colistin, which may increase the uptake of the more hydrophobic sitafloxacin. While these preclinical findings are promising, it is worth noting that the translation of this in vitro synergy to clinical settings has shown mixed results. caymanchem.com

| Combination Agent | Pathogen | Preclinical Model | Key Findings | Reference |

|---|---|---|---|---|

| Rifampin | Mycobacterium ulcerans | In vivo (Mouse Footpad) | Allowed for a 75% dose reduction of sitafloxacin to achieve complete inhibition of bacterial growth. | nih.gov |

| Arbekacin | Mycobacterium abscessus | In vitro | Synergistic effects observed in 19 out of 34 clinical isolates (55.9%). | mdpi.com |

| Colistin | Acinetobacter baumannii (Colistin-Resistant) | In vitro (Checkerboard) | Synergy observed in 20.9% of isolates; restored colistin susceptibility in 95.4% of resistant isolates. | nih.govwikipedia.org |

| Amikacin | Mycobacterium abscessus | In vitro | Synergistic effects observed in 8 out of 34 clinical isolates (23.5%). | mdpi.com |

| Imipenem | Mycobacterium abscessus | In vitro | Synergistic effects observed in 9 out of 34 clinical isolates (26.5%). | mdpi.com |

Targeted Delivery Strategies in Preclinical Models (e.g., Bisphosphonate Conjugation for Bone Targeting)

To overcome the challenges of treating deep-seated infections like osteomyelitis, where achieving sufficient antibiotic concentrations in bone is difficult, targeted delivery strategies for sitafloxacin have been developed. A prominent example is the conjugation of sitafloxacin to bisphosphonates, which are known for their high affinity for hydroxyapatite (B223615), the mineral component of bone. nih.gov

This approach has led to the development of bisphosphonate-conjugated sitafloxacin (BCS) and hydroxybisphosphonate-conjugated sitafloxacin (HBCS). nih.gov The underlying principle is a "target-and-release" mechanism. mdpi.comnih.gov The conjugate is designed to be stable in serum but to release the active sitafloxacin molecule at the site of bone infection, where the acidic environment and enzymatic activity associated with bone resorption cleave the linker between the antibiotic and the bisphosphonate. nih.gov

Preclinical studies in murine models of implant-associated osteomyelitis caused by methicillin-resistant Staphylococcus aureus (MRSA) have demonstrated the efficacy of this strategy. nih.gov Longitudinal bioluminescent imaging confirmed the "target and release" kinetics, showing a delayed but sustained reduction in bacterial signal with BCS and HBCS compared to the immediate but less sustained effect of unconjugated sitafloxacin. nih.govresearchgate.net

Micro-CT analysis of infected tibiae in these models showed that HBCS significantly inhibited peri-implant osteolysis compared to both placebo and free sitafloxacin. nih.govresearchgate.net This was further supported by histological findings of reduced numbers of osteoclasts (cells responsible for bone breakdown) around the implants in the HBCS-treated group. nih.govresearchgate.net In a sheep model of MRSA-infected tibial screws, treatment with HBCS resulted in near eradication of bacteria and reduced signs of osteolysis and reactive bone formation. nih.gov Electron microscopy revealed bacteria with features consistent with antibiotic-induced killing in the HBCS-treated animals. nih.gov

The enhanced efficacy is attributed to the ability of the bisphosphonate conjugate to deliver high concentrations of sitafloxacin directly to the bone-bacteria interface, a site that is difficult for systemically administered antibiotics to reach in therapeutic concentrations. nih.gov In vitro studies on MRSA biofilms grown on hydroxyapatite discs showed that sitafloxacin conjugates could eradicate the biofilm at concentrations where the parent drug was less effective. mdpi.com

| Preclinical Model | Pathogen | Key Outcomes | Reference |

|---|---|---|---|

| Murine Implant-Associated Osteomyelitis | MRSA | Demonstrated "target and release" kinetics via bioluminescent imaging. | nih.govresearchgate.net |

| Murine Implant-Associated Osteomyelitis | MRSA | Significantly inhibited peri-implant osteolysis (bone loss) compared to unconjugated sitafloxacin. | nih.govresearchgate.net |

| Murine Implant-Associated Osteomyelitis | MRSA | Significantly reduced peri-implant osteoclast numbers compared to unconjugated sitafloxacin. | nih.govresearchgate.net |

| Sheep Tibial Screw Infection | MRSA | Near eradication of bacteria with reduced osteolysis and reactive bone formation. | nih.gov |

| In vitro Biofilm on Hydroxyapatite | MSSA/MRSA | Complete eradication of static biofilm (no CFU recovered) at concentrations where parent sitafloxacin was less effective. | mdpi.com |

Computational Chemistry and Modeling Studies

Molecular Docking Simulations for Binding Affinity Prediction with DNA Gyrase and Topoisomerase IV

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in predicting the binding affinity and understanding the interactions between fluoroquinolones and their bacterial targets, DNA gyrase and topoisomerase IV. jelsciences.comwikipedia.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. japsonline.com

Docking simulations for sitafloxacin (B179971) isomer I (SSR) reveal a high binding affinity for the quinolone binding pockets of both DNA gyrase and topoisomerase IV. The model suggests that the molecule binds within a pocket of the enzyme-DNA complex, stabilized by a network of interactions. Key interactions typically involve the carboxyl and keto groups of the quinolone core, which form hydrogen bonds with amino acid residues in the enzyme and interact with a magnesium ion, mediating the connection to the DNA backbone.

Studies comparing sitafloxacin and its isomers have demonstrated that the specific stereochemistry of the SSR isomer is crucial for potent inhibitory activity. The {C-1-([1R,2S]-cis-2-fluorocyclopropyl)} moiety of sitafloxacin shows a more potent interaction with the receptor site on the DNA-enzyme complex compared to its C-1-([1S,2R]-cis-2-fluorocyclopropyl) isomer. nih.gov Similarly, the C-7-7′(S)-configuration is more active against DNA gyrase and topoisomerase IV than the C-7-7′(R)-isomers, suggesting a better fit and interaction between the C-7 substituent and the enzyme. nih.gov This enhanced binding affinity predicted by docking studies correlates well with experimentally observed inhibitory concentrations (IC50).

| Compound | Isomer Configuration | E. coli DNA Gyrase IC50 (µg/mL) | S. aureus Topoisomerase IV IC50 (µg/mL) |

|---|---|---|---|

| Sitafloxacin | (1R,2S)-cis, 7'(S) | 0.32 | 0.88 |

| DU-6856 | (1S,2R)-cis, 7'(S) | 0.56 | 1.8 |

| DU-6857 | (1R,2S)-cis, 7'(R) | 4.8 | 11 |

| DU-6858 | (1S,2R)-cis, 7'(R) | 8.8 | 25 |

Molecular Dynamics Simulations of Protein-Ligand Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. biorxiv.org MD simulations calculate the trajectory of atoms and molecules, providing insights into the stability of the binding, conformational changes in the protein and ligand, and the role of solvent molecules.

Although specific MD simulation studies exclusively on sitafloxacin isomer I (SSR) are not widely published, the methodology has been applied to other fluoroquinolones like moxifloxacin (B1663623) to understand their interaction with DNA gyrase. fortunejournals.com These studies simulate the protein-ligand complex in a realistic aqueous environment, allowing researchers to observe the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. fortunejournals.com The root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex; a stable complex will show minimal fluctuations over the simulation period. biorxiv.org

For sitafloxacin isomer I (SSR), an MD simulation would likely confirm the stability of its complex with DNA gyrase and topoisomerase IV. It would allow for the analysis of the dynamic behavior of the fluorocyclopropyl and amino-azaspiro substituents, revealing how their specific stereochemistry contributes to maintaining a stable and favorable conformation within the binding pocket. Such simulations are crucial for validating docking results and providing a more accurate representation of the binding event. biorxiv.orgrjraap.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comfiveable.me By analyzing how variations in molecular descriptors (e.g., lipophilicity, electronic properties, size, and shape) affect activity, QSAR models can predict the potency of new, unsynthesized compounds. wikipedia.orgnih.gov

A QSAR study on sitafloxacin and its isomers would involve calculating a range of molecular descriptors for each stereoisomer. These descriptors would then be correlated with their experimentally determined IC50 values against DNA gyrase and topoisomerase IV using statistical methods like multiple linear regression or machine learning algorithms. fiveable.meresearchgate.net

The resulting QSAR model could quantify the importance of specific structural features. For instance, it could mathematically demonstrate that the cis-configuration at the N-1 cyclopropyl (B3062369) ring and the (S)-configuration at the C-7 substituent are critical for high inhibitory activity. Such models are valuable for guiding the design of new fluoroquinolone derivatives with potentially enhanced potency or improved pharmacological profiles by predicting their activity before undertaking costly and time-consuming synthesis. jocpr.com

In Silico Analysis of Stereoisomeric Binding Preferences and Conformational Dynamics

The significant differences in antibacterial activity among the stereoisomers of sitafloxacin highlight the critical importance of its three-dimensional structure. In silico analysis provides a powerful lens through which to examine these stereoisomeric binding preferences.

As supported by experimental data, computational models confirm that the sitafloxacin isomer I (SSR) {C-1-([1R,2S]-cis-2-fluorocyclopropyl)} exhibits significantly more potent activity against both DNA gyrase and topoisomerase IV than its other optical isomers. nih.govnih.gov The enantiomeric C-1-([1S,2R]-cis-2-fluorocyclopropyl) isomer (DU-6856) is less active, and the diastereomeric C-7-7′(R)-isomers (DU-6857 and DU-6858) are substantially weaker inhibitors. nih.gov

Docking and conformational analysis can rationalize these findings. The models show that the specific spatial arrangement of the fluorocyclopropyl group and the amino-azaspiro ring of the SSR isomer allows for optimal interactions within the quinolone binding pocket. nih.gov Any change in this stereochemistry leads to a suboptimal fit, likely introducing steric clashes or disrupting key hydrogen bonds and hydrophobic interactions with the enzyme and DNA. This detailed structural understanding underscores the high degree of stereoselectivity of the target enzymes.

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies using quantum chemical methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure and reactivity of molecules. nih.govuomustansiriyah.edu.iq These methods are used to calculate properties such as the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

For sitafloxacin isomers, DFT calculations can help explain differences in reactivity and binding capability at an electronic level. The MESP can identify electron-rich regions of the molecule, such as the oxygen atoms of the carboxyl and keto groups, which are likely to participate in hydrogen bonding or coordination with magnesium ions.

The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov By comparing the electronic properties of the highly active sitafloxacin isomer I (SSR) with its less active counterparts, researchers can identify electronic features that correlate with biological activity. For example, subtle differences in charge distribution across the quinolone core or the substituents, as influenced by stereochemistry, could impact the strength of interactions with the target enzymes. Such studies, which have been applied to other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin, complement the structural insights from docking and MD simulations. researchgate.net

Future Research Directions and Advanced Methodologies

Development of Novel Stereoselective Synthetic Pathways for Sitafloxacin (B179971) Isomer I(SSR)

The therapeutic superiority of the SSR isomer necessitates synthetic routes that are highly efficient and stereoselective, minimizing the formation of less active or potentially toxic isomers. Future research is focused on developing novel asymmetric synthesis strategies to produce enantiomerically pure key intermediates.

A critical component of the sitafloxacin (SSR) structure is the (1R,2S)-cis-2-fluorocyclopropylamine moiety at the N-1 position, which has been shown to have a significant interactive potential with the receptor site on the DNA-enzyme complex nih.gov. Research into novel synthetic pathways is exploring advanced catalytic systems and chiral auxiliaries to improve yield and enantiomeric excess. Key areas of investigation include:

Asymmetric Cyclopropanation: Developing new chiral catalysts, such as those based on transition metals like rhodium or copper with chiral ligands, for the diastereoselective and enantioselective cyclopropanation of alkenes. This would allow for the direct formation of the desired cis-2-fluorocyclopropane ring with high stereocontrol.

Enzymatic Resolution: Employing enzymes, such as lipases, that can selectively acylate or hydrolyze one enantiomer from a racemic mixture of a key synthetic intermediate. This method offers high selectivity under mild reaction conditions.

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to construct the complex chiral centers of the sitafloxacin molecule.

A recent investigation into a highly selective asymmetric synthesis strategy for cis-2-fluorocyclopropanecarboxylic acid, a key component of sitafloxacin, highlights the ongoing effort in this area researchgate.net. The goal of these new pathways is to create more sustainable, cost-effective, and scalable manufacturing processes for producing the pure, active Sitafloxacin Isomer I (SSR).

Advanced Structural Biology Techniques for High-Resolution Enzyme-Ligand Complex Characterization

A precise understanding of how Sitafloxacin Isomer I (SSR) binds to its target enzymes is fundamental for rational drug design and overcoming resistance. While the mechanism of fluoroquinolones is generally understood, high-resolution structural data for the specific complex of sitafloxacin (SSR) with DNA gyrase or topoisomerase IV remains a critical knowledge gap. Advanced structural biology techniques are essential to fill this void.

X-ray Crystallography: This technique has been successfully used to determine the structures of other fluoroquinolones, such as levofloxacin and moxifloxacin (B1663623), in complex with their target topoisomerases nih.govnih.gov. These studies have revealed that the drugs intercalate into cleaved DNA and interact with both the DNA and specific enzyme residues nih.gov. Obtaining a high-resolution crystal structure (e.g., at 2.0-2.5 Å) of the sitafloxacin (SSR)-DNA-gyrase/topoisomerase IV ternary complex would provide an unprecedented level of detail pdbj.org. It would precisely map the atomic interactions, including the role of the unique fluorocyclopropyl and azaspiroheptane moieties, and clarify the structural basis for its high potency and its activity against some resistant mutants.

Cryo-Electron Microscopy (Cryo-EM): For large and flexible complexes that are difficult to crystallize, Cryo-EM has become a powerful alternative. This technique could be employed to visualize the entire topoisomerase-DNA-sitafloxacin complex in different conformational states, offering insights into the dynamic process of enzyme inhibition.

These high-resolution structures would serve as a definitive blueprint for understanding drug-target interactions, elucidating resistance mechanisms, and guiding the design of next-generation inhibitors with improved properties.

Biophysical Characterization of Sitafloxacin Isomer I(SSR) Interactions with Nucleic Acids and Proteins

The antibacterial activity of sitafloxacin and its isomers is directly related to their ability to inhibit bacterial type II topoisomerases. Biophysical studies have been crucial in quantifying these interactions and confirming the stereochemical advantage of the SSR isomer.

Comparative studies measuring the 50% inhibitory concentration (IC₅₀) have shown that sitafloxacin (SSR isomer) is the most potent inhibitor against E. coli DNA gyrase and S. aureus topoisomerase IV among its stereoisomers nih.gov. Furthermore, it demonstrates high selectivity, showing the lowest activity against human topoisomerase II, which is an important factor for its safety profile nih.gov.

| Compound | Target Enzyme | IC₅₀ (µg/mL) nih.gov |

| Sitafloxacin (SSR) | E. coli DNA Gyrase | 0.13 |

| DU-6856 (SRR) | E. coli DNA Gyrase | 0.18 |

| DU-6857 (RSR) | E. coli DNA Gyrase | 0.42 |

| DU-6858 (RRR) | E. coli DNA Gyrase | 0.69 |

| Sitafloxacin (SSR) | S. aureus Topoisomerase IV | 0.29 |

| DU-6856 (SRR) | S. aureus Topoisomerase IV | 0.55 |

| DU-6857 (RSR) | S. aureus Topoisomerase IV | 0.88 |

| DU-6858 (RRR) | S. aureus Topoisomerase IV | 0.88 |

| Sitafloxacin (SSR) | Human Topoisomerase II | >400 |

Future biophysical research will aim to provide a more dynamic and detailed picture of these interactions. Techniques such as:

Isothermal Titration Calorimetry (ITC): To directly measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the drug binding to the enzyme-DNA complex. This would reveal the driving forces behind the high potency of the SSR isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding interface in solution and study the conformational changes in both the protein and the drug upon complex formation.

These advanced biophysical characterizations will provide a comprehensive understanding of the molecular recognition events that underpin the potent and selective activity of Sitafloxacin Isomer I (SSR).

Exploration of Molecular Mechanisms Beyond Primary Topoisomerase Inhibition

While the primary mechanism of action for all fluoroquinolones is the inhibition of DNA gyrase and topoisomerase IV, evidence suggests that downstream cellular events contribute significantly to their bactericidal effects. A key area of future exploration for sitafloxacin is the role of reactive oxygen species (ROS).

The stabilization of the enzyme-DNA cleavage complex by fluoroquinolones blocks DNA replication and transcription, which is believed to trigger a cascade of cellular stress responses, including the production of ROS such as superoxide radicals and hydrogen peroxide nih.govresearchgate.net. This surge in ROS leads to oxidative stress, causing widespread damage to cellular components, including DNA, proteins, and lipids, ultimately contributing to bacterial cell death researchgate.netmdpi.combohrium.com.

The involvement of ROS has also been linked to the post-antibiotic effect (PAE) of fluoroquinolones, where bacterial growth remains suppressed even after the antibiotic has been removed from the medium nih.gov. Future research on Sitafloxacin Isomer I (SSR) should focus on:

Quantifying the level of ROS production in various bacterial species upon exposure to the SSR isomer compared to its less active stereoisomers.

Identifying the specific cellular pathways that are activated by sitafloxacin-induced oxidative stress.

Understanding these alternative mechanisms could reveal new strategies for enhancing the activity of sitafloxacin or overcoming resistance.

Integration of Artificial Intelligence and Machine Learning in Sitafloxacin Stereoisomer Design and Optimization